molecular formula C19H16ClN3O2 B14098658 4-(3-chlorophenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-chlorophenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14098658
M. Wt: 353.8 g/mol
InChI Key: NBJRCJJHQNZQES-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound featuring a pyrrolo[3,4-c]pyrazole core

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl, ethyl, and hydroxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogenation or nitration can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-chlorophenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyrazole derivatives, such as:

  • 4-(3-chlorophenyl)-5-methyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 4-(3-chlorophenyl)-5-ethyl-3-(4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one These compounds share structural similarities but differ in their substituent groups, which can influence their chemical properties and potential applications. The uniqueness of 4-(3-chlorophenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-ethyl-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H16ClN3O2/c1-2-23-18(11-6-5-7-12(20)10-11)15-16(21-22-17(15)19(23)25)13-8-3-4-9-14(13)24/h3-10,18,24H,2H2,1H3,(H,21,22)

InChI Key

NBJRCJJHQNZQES-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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